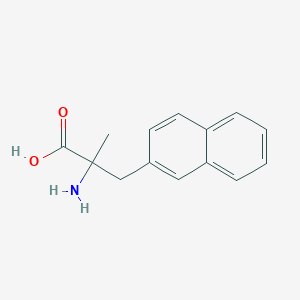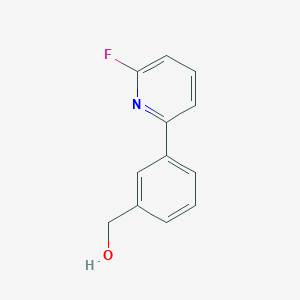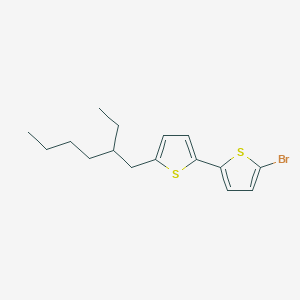
5-Bromo-5'-(2-ethylhexyl)-2,2'-bithiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-5’-(2-ethylhexyl)-2,2’-bithiophene is an organic compound belonging to the class of bithiophenes. Bithiophenes are heterocyclic compounds consisting of two thiophene rings. The presence of a bromine atom and an ethylhexyl group in this compound makes it particularly interesting for various applications in materials science and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-5’-(2-ethylhexyl)-2,2’-bithiophene typically involves the bromination of 5’-(2-ethylhexyl)-2,2’-bithiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-5’-(2-ethylhexyl)-2,2’-bithiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling to form more complex bithiophene derivatives.
Oxidation and Reduction: The thiophene rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield extended conjugated systems, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-Bromo-5’-(2-ethylhexyl)-2,2’-bithiophene has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: Employed in the development of conjugated polymers and copolymers with tailored electronic properties.
Chemical Sensors: Utilized in the fabrication of chemical sensors due to its ability to interact with various analytes, leading to changes in its electronic properties.
Biological Studies: Investigated for its potential interactions with biological molecules, although this area is still under exploration.
Mechanism of Action
The mechanism by which 5-Bromo-5’-(2-ethylhexyl)-2,2’-bithiophene exerts its effects is primarily through its electronic properties. The presence of the bromine atom and the ethylhexyl group influences the compound’s electron density and distribution. This, in turn, affects its ability to participate
Properties
Molecular Formula |
C16H21BrS2 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-bromo-5-[5-(2-ethylhexyl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C16H21BrS2/c1-3-5-6-12(4-2)11-13-7-8-14(18-13)15-9-10-16(17)19-15/h7-10,12H,3-6,11H2,1-2H3 |
InChI Key |
LCDWBXZPEWVLKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC1=CC=C(S1)C2=CC=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


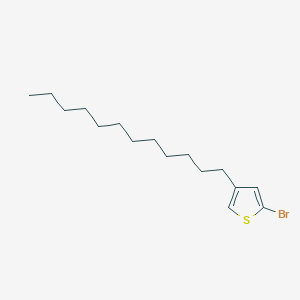
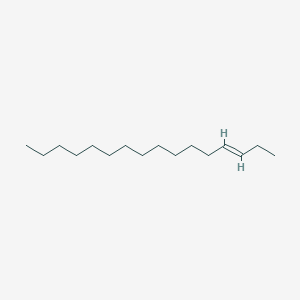
![1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 5-chloro-3,7-dihydro-](/img/structure/B12332560.png)
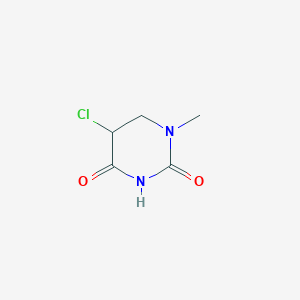

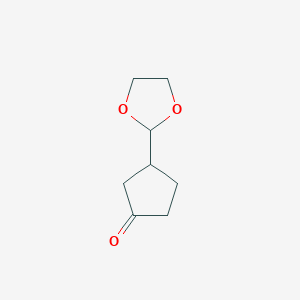
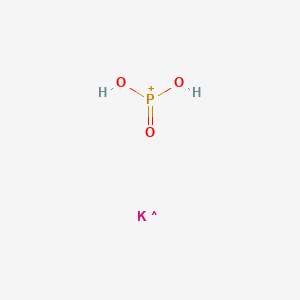

![(3R)-3-[(tert-Butoxycarbonyl)amino]-4-[2-fluoro-4-(trifluoromethyl)phenyl]-butanoic acid](/img/structure/B12332590.png)
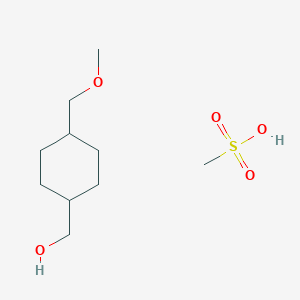
![2-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12332600.png)
